[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these two moieties.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The final step involves coupling the tetrazole and piperidine rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21N5O/c1-15-21-22-23-25(15)19-9-7-18(8-10-19)20(26)24-13-11-17(12-14-24)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
InChI Key |
DHIAHYOBHYNOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.